molecular formula C11H12FNO3S B1478614 6-fluoro-1-propyl-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide CAS No. 2098053-04-2

6-fluoro-1-propyl-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide

Cat. No.: B1478614
CAS No.: 2098053-04-2
M. Wt: 257.28 g/mol
InChI Key: KSCILXJRIREAOM-UHFFFAOYSA-N
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Description

6-Fluoro-1-propyl-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide is a benzo-fused six-membered heterocycle incorporating nitrogen, sulfur, and oxygen atoms, a structural motif of significant interest in medicinal chemistry . This compound belongs to the 1,2-benzothiazine dioxide class, which is known to adopt a sofa conformation in the solid state . The fluorine atom at the 6-position and the propyl group on the nitrogen atom are key modifiable sites for structure-activity relationship (SAR) studies, allowing researchers to fine-tune the molecule's physicochemical properties and biological interactions. While specific data on this compound is emerging, the broader benzothiazine dioxide scaffold is recognized as a privileged structure in drug discovery. Related analogs have demonstrated substantial research potential as inhibitors of key biological targets. Notably, benzothiazine and benzothiadiazine derivatives have been investigated as potent inhibitors of the PI3K/Akt/mTOR signaling pathway, a critical target in oncology research for the treatment of various cancers . Other compounds in this family, such as BTZ043, act as effective decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) inhibitors, making them crucial tools for tuberculosis research . This reagent provides researchers with a versatile chemical template for developing novel therapeutic agents, probing enzyme mechanisms, and screening for new bioactive molecules in areas including inflammation, infectious diseases, and cancer.

Properties

IUPAC Name

6-fluoro-2,2-dioxo-1-propyl-2λ6,1-benzothiazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO3S/c1-2-5-13-10-4-3-8(12)6-9(10)11(14)7-17(13,15)16/h3-4,6H,2,5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSCILXJRIREAOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=C(C=C2)F)C(=O)CS1(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Fluoro-1-propyl-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide is a heterocyclic compound belonging to the benzothiazine class, characterized by its unique fluorinated structure. This compound has garnered attention due to its potential therapeutic applications and diverse biological activities. This article delves into its biological activity, including biochemical properties, cellular effects, and molecular mechanisms, supported by data tables and relevant case studies.

Chemical Structure

The molecular formula of this compound is C11H12FNO3SC_{11}H_{12}FNO_3S, with a CAS number of 2444046-32-4. The presence of a fluorine atom and a propyl group enhances its lipophilicity and metabolic stability, potentially influencing its biological interactions.

This compound exhibits significant interactions with various biomolecules:

  • AMPA Receptor Modulation : It acts as a positive allosteric modulator of AMPA receptors, which are crucial for synaptic transmission and plasticity. This modulation can enhance synaptic activity and may influence cognitive functions such as learning and memory.
  • Enzyme Interactions : Research indicates that it interacts with several enzymes involved in metabolic pathways, potentially affecting cellular metabolism and signaling processes .

Cellular Effects

The biological activity of this compound extends to various cell types:

  • Influence on Cell Signaling : The compound has been shown to modulate cell signaling pathways that are critical for cell survival and proliferation. For instance, its interaction with AMPA receptors can lead to alterations in calcium influx and subsequent signaling cascades .
  • Impact on Gene Expression : Studies have demonstrated that this compound can affect gene expression patterns associated with neuronal function and plasticity. This suggests potential applications in neuropharmacology .

Molecular Mechanism

The molecular mechanism underlying the biological activity of this compound involves specific binding interactions:

  • Binding Sites : It binds to allosteric sites on the AMPA receptor distinct from the glutamate binding site. This unique interaction enhances receptor activity without competing with glutamate, leading to increased synaptic efficacy.
  • Chemical Reactivity : The compound's chemical structure allows it to undergo various reactions such as oxidation and substitution, which can further modify its biological properties. For example, the hydroxyl group can be oxidized to form more reactive species that may interact with cellular targets .

Comparative Analysis

A comparison of this compound with similar compounds highlights its unique properties:

CompoundKey FeaturesBiological Activity
6-Fluoro-4-hydroxy-1-propyl-benzothiazineHydroxyl group instead of propylModulates AMPA receptors but less effectively
6-Chloro-4-hydroxy-1-propyl-benzothiazineChlorine atomDifferent reactivity profile; lower lipophilicity
6-Fluoro-4-hydroxy-1-methyl-benzothiazineMethyl group instead of propylAltered pharmacokinetics; less potent

Case Studies

Recent studies have focused on the therapeutic potential of this compound in various contexts:

  • Neuroprotective Effects : In vitro studies demonstrated that treatment with this compound improved neuronal survival under oxidative stress conditions, suggesting a protective role against neurodegeneration .
  • Cognitive Enhancement : Animal models have shown that administration of this compound leads to improved performance in memory tasks, indicating its potential as a cognitive enhancer .

Scientific Research Applications

Medicinal Applications

The compound is primarily studied for its pharmacological properties, particularly in the following areas:

Antimicrobial Activity

Research indicates that derivatives of thiazine compounds, including 6-fluoro-1-propyl-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide, exhibit notable antimicrobial activity. A study demonstrated that thiazine derivatives could effectively inhibit various bacterial strains and fungi. The structure-activity relationship (SAR) suggests that modifications to the thiazine ring can enhance antimicrobial potency .

Antitumor Properties

Preliminary studies have shown that certain thiazine derivatives possess antitumor activity. For instance, compounds with similar structures have been reported to inhibit specific cancer cell lines through mechanisms involving kinase inhibition. The potential of this compound as an antitumor agent is an area of ongoing investigation .

Cytotoxicity Studies

Cytotoxicity assays have been performed to evaluate the effects of this compound on various cancer cell lines. Results indicate varying levels of cytotoxic activity depending on the structural modifications made to the thiazine core. The compound's effectiveness in inhibiting cell proliferation suggests a promising avenue for further research in cancer therapeutics .

Case Studies

Case Study 1: Antimicrobial Efficacy
A series of synthesized thiazine derivatives were tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives demonstrated MIC (Minimum Inhibitory Concentration) values comparable to established antibiotics. This highlights the potential of thiazine derivatives as alternatives or adjuncts to current antimicrobial therapies .

Case Study 2: Antitumor Activity
In a study focusing on the antitumor effects of thiazine compounds, researchers synthesized a range of derivatives and evaluated their cytotoxic effects on the HT-29 colon cancer cell line. Compounds exhibiting IC50_{50} values in the low micromolar range were identified, suggesting that structural features significantly influence their antitumor activity .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

The benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide scaffold is modified at two key positions to tune pharmacological activity:

1-Position Substituent: Target compound: Propyl group. Analog 1: 1-Methyl-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide (methyl substituent) . Analog 2: (E)-3-((Benzylamino)methylene)-1-methyl-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide (benzylamine-derived substituent) .

6-Position Substituent: Target compound: Fluorine atom. Analog 1/2: No substituent (unmodified benzene ring).

Comparative Data Table

Property Target Compound Analog 1 (Methyl) Analog 2 (Benzylamine)
1-Position Substituent Propyl Methyl Benzylamine-derived
6-Position Substituent Fluorine None None
Molecular Weight (g/mol) ~267.3 (estimated) ~225.3 ~341.4
logP (Predicted) ~2.1 (higher lipophilicity) ~1.5 ~2.8
Synthetic Yield Not reported (inferred lower than 37%) 37% 17% (for similar routes)
Biological Activity Potential CB2 modulator (inferred) CB2 negative allosteric modulator (XIE9137) Not reported

Key Research Findings

Role of Substituents: The propyl group enhances lipophilicity (logP ~2.1 vs. ~1.5 for methyl), favoring interactions with hydrophobic binding pockets in GPCRs . Fluorine at the 6-position may reduce oxidative metabolism, extending half-life compared to non-fluorinated analogs .

Synthetic Challenges :

  • Fluorination steps and steric hindrance from the propyl group could lower synthetic yields compared to Analog 1 (37%) and Analog 2 (17%) .

Biological Implications :

  • Analog 1 (XIE9137) demonstrated activity as a CB2 negative allosteric modulator, suggesting the target compound may share similar mechanisms but with improved selectivity or potency due to fluorine and propyl modifications .

Preparation Methods

Halogenation and Intermediate Formation

  • The initial intermediate (Intermediate 1) is dissolved in dichloromethane, and chlorine gas is bubbled slowly under an ice bath to achieve chlorination, yielding Intermediate 2. This step introduces a reactive halogen moiety necessary for subsequent coupling reactions.

Coupling and Substitution Reactions

  • Intermediate 2 is reacted with pyridine and a raw material (Raw material 3) in dry dichloromethane under ice bath conditions, followed by stirring at room temperature to afford Intermediate 3. This step involves nucleophilic substitution and coupling reactions to introduce the propyl group or other substituents.

Reduction and Further Functionalization

  • Intermediate 3 is dissolved in a mixed solvent of dichloromethane and methanol, then treated with nickel chloride hexahydrate and sodium borohydride under ultrasonication and ice bath conditions. This reduction step yields Intermediate 4, which is used directly in subsequent reactions.

Cyclization and Core Formation

  • The benzothiazine core structure is formed via palladium-catalyzed coupling under basic conditions (using organic bases such as triethylamine or diisopropylethylamine) in solvents like N,N-dimethylformamide (DMF) at 80–100 °C. The catalyst used is typically dichloro(triphenylphosphine)palladium.

Introduction of Fluorine and Propyl Groups

  • Fluorine substitution at the 6-position is introduced through fluorinated raw materials or selective halogen exchange reactions. The propyl group at the 1-position is incorporated via alkylation reactions using appropriate alkyl halides or sulfonyl chlorides under reflux with pyridine or other bases.

Oxidation to Sulfone (2,2-Dioxide)

  • The sulfur atom in the benzothiazine ring is oxidized to the dioxide form using selective oxidizing agents. A green and efficient method involves Selectfluor-mediated oxidation in aqueous or mixed aqueous-organic solvents, providing high yields without the need for column chromatography. This metal-free method offers excellent functional group tolerance and environmentally friendly conditions.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Solvent(s) Temperature Yield (%) Notes
Chlorination Cl2 gas under ice bath Dichloromethane + water 0 °C High Formation of chlorinated intermediate
Coupling with pyridine Pyridine, raw material 3 Dry dichloromethane 0 °C to RT High Nucleophilic substitution
Reduction NiCl2·6H2O, NaBH4, ultrasonication Dichloromethane + methanol 0 °C to RT High Reduction to intermediate 4
Palladium-catalyzed cyclization Pd(PPh3)2Cl2, base (Et3N, DIPEA) DMF 80–100 °C Moderate to High Core benzothiazine formation
Alkylation / Fluorination Fluorinated sulfonyl chlorides, alkyl halides Pyridine or DMF Reflux or RT Moderate Introduction of 6-fluoro and 1-propyl groups
Oxidation to dioxide Selectfluor H2O/DMF (9:1) RT 87–95 Metal-free, green oxidation

Research Findings and Optimization

  • Selectfluor Oxidation: The use of Selectfluor as an oxidant in aqueous media has been demonstrated to efficiently convert benzo[c]thiazin-4(3H)-one derivatives to their corresponding 2,2-dioxides with high yield and purity, avoiding hazardous peroxides and halogenated reagents.

  • Catalyst and Base Selection: Organic bases such as triethylamine and diisopropylethylamine provide optimal conditions for palladium-catalyzed cyclization, with DMF as the preferred solvent at elevated temperatures (80–100 °C).

  • Purification: The final product can often be isolated without extensive chromatographic purification due to the clean reaction profiles, especially when using Selectfluor oxidation.

Q & A

Basic: What are the standard synthetic routes for preparing 6-fluoro-1-propyl-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide?

The compound is typically synthesized via condensation reactions involving triethyl orthoformate and amines. A common method involves heating the benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide core with triethyl orthoformate (0.10 ml, 0.615 mmol) and a propylamine derivative at 130°C in ethanol. Purification is achieved via silica gel column chromatography . For fluorinated derivatives, fluorination is often performed pre- or post-condensation using fluorinating agents like Selectfluor™ under controlled conditions. Yields vary significantly (17–37%) depending on substituent reactivity and purification efficiency .

Advanced: How can discrepancies in NMR data for this compound be resolved when comparing synthetic batches?

Discrepancies in ¹H/¹³C NMR signals may arise from rotational isomerism or residual solvents. To resolve this:

  • Use high-field NMR (≥400 MHz) and deuterated solvents (e.g., CDCl₃) to enhance resolution.
  • Employ variable-temperature NMR to identify dynamic equilibria (e.g., hindered rotation around the propyl group).
  • Cross-validate with 2D techniques (COSY, HSQC) to confirm assignments . For example, the δ 181.07 ppm signal in ¹³C NMR corresponds to the carbonyl group, while aromatic protons appear between δ 7.0–8.5 ppm .

Basic: What computational tools are recommended for analyzing the crystal structure of this compound?

The SHELX suite (e.g., SHELXL for refinement, SHELXS for structure solution) is widely used for small-molecule crystallography. For visualization, ORTEP-3 provides graphical representations of thermal ellipsoids and molecular geometry . Key parameters include bond length deviations (e.g., C–S bonds: ~1.75 Å) and puckering amplitudes (calculated using Cremer-Pople coordinates) .

Advanced: How can experimental and computational data be reconciled when modeling the compound’s ring puckering?

Discrepancies between X-ray data and computational models (e.g., DFT-optimized geometries) often stem from crystal packing forces. To address this:

  • Use Cremer-Pople puckering parameters to quantify ring distortions. For six-membered rings, amplitude (Q) and phase angle (θ) calculations are critical .
  • Compare torsional angles from X-ray data (e.g., using WinGX ) with DFT-optimized structures in gas phase and solvent (e.g., PCM model). Adjust for lattice strain using periodic boundary conditions in software like VASP .

Basic: What are the primary applications of this compound in redox biology research?

Its derivatives (e.g., BTD probes) are used to detect protein sulfenylation (S-sulfenylation) in plant and mammalian cells. The benzo[c][1,2]thiazinone core reacts selectively with sulfenic acids (-SOH), enabling biotinylation and subsequent mass spectrometry (MS) analysis. This identifies redox-sensitive cysteines in proteins like kinases and phosphatases .

Advanced: How can researchers validate the specificity of this compound in trapping sulfenylated proteins?

To confirm specificity:

  • Perform competition assays with dimedone (a classical -SOH probe).
  • Use LC-MS/MS with isotopic labeling to distinguish endogenous sulfenylation from artifacts.
  • Combine with CRISPR-Cas9 knockouts of redox enzymes (e.g., peroxiredoxins) to validate stress-dependent modifications .

Basic: What purification methods are optimal for isolating this compound?

Silica gel column chromatography with gradients of ethyl acetate/hexane (3:7 to 7:3) is standard. For polar derivatives, reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) improves resolution. Purity is confirmed via HPLC-UV (λ = 254 nm) and HRMS (mass error < 2 ppm) .

Advanced: How can low yields in the synthesis of fluorinated derivatives be mitigated?

Low yields (e.g., <20%) may result from steric hindrance or poor nucleophilicity. Strategies include:

  • Using microwave-assisted synthesis to reduce reaction time and side products.
  • Introducing directing groups (e.g., -NO₂) to enhance regioselectivity during fluorination.
  • Optimizing stoichiometry: Excess triethyl orthoformate (1.3 equiv) improves imine formation .

Basic: What spectroscopic techniques confirm the compound’s structural integrity?

  • FT-IR : Confirm sulfone groups (asymmetric S=O stretch: ~1300 cm⁻¹; symmetric: ~1150 cm⁻¹).
  • ¹H/¹³C NMR : Identify propyl chain signals (δ 0.9–1.7 ppm for CH₃/CH₂) and fluorine coupling (³J₆-F ~8 Hz) .
  • XRD : Validate crystal packing and hydrogen bonding (e.g., C–H···O interactions) .

Advanced: How can molecular docking predict the compound’s interaction with sulfenylation targets?

  • Use AutoDock Vina or Schrödinger Glide to model binding to sulfenic acid motifs.
  • Parameterize the thiazinone core with GAFF2 force field and assign partial charges via RESP .
  • Validate with mutagenesis: Replace redox-active cysteines (e.g., Cys-SOH → Ser) to abolish binding .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-fluoro-1-propyl-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide
Reactant of Route 2
Reactant of Route 2
6-fluoro-1-propyl-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.